molecular formula C12H16N4 B2636763 6-(4-Methyl-1,4-diazepan-1-yl)picolinonitrile CAS No. 1378757-79-9

6-(4-Methyl-1,4-diazepan-1-yl)picolinonitrile

Cat. No. B2636763
M. Wt: 216.288
InChI Key: POAKDUGTIPXEQW-UHFFFAOYSA-N
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Description

“6-(4-Methyl-1,4-diazepan-1-yl)picolinonitrile” is a chemical compound with the molecular formula C12H16N4 . It is also known as “6-((4-Methyl-1,4-diazepan-1-yl)methyl)nicotinic acid” with a slightly different molecular formula of C13H19O2N3 .


Molecular Structure Analysis

The molecular structure of “6-(4-Methyl-1,4-diazepan-1-yl)picolinonitrile” can be represented by the SMILES string CN1CCN(CC2=NC=C(C(O)=O)C=C2)CCC1 . The InChI representation is 1S/C13H19N3O2/c1-15-5-2-6-16(8-7-15)10-12-4-3-11(9-14-12)13(17)18/h3-4,9H,2,5-8,10H2,1H3,(H,17,18) .


Physical And Chemical Properties Analysis

The compound is a solid . The molecular weight of “6-(4-Methyl-1,4-diazepan-1-yl)picolinonitrile” is 216.288.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Methods : Various methods for synthesizing derivatives similar to 6-(4-Methyl-1,4-diazepan-1-yl)picolinonitrile, such as 6-amino-1-benzyl-4-methylhexahydro-1H-1,4-diazepine, have been explored. These methods include different synthetic routes using N-benzyl-N'-methylethylenediamine and other compounds to produce 1,4-diazepine derivatives, which are structurally related to 6-(4-Methyl-1,4-diazepan-1-yl)picolinonitrile (Kato, Harada, & Morie, 1995).

  • Coordination Chemistry : Studies on hexadentate picolinic acid-based bispidine ligands, which are structurally similar to 6-(4-Methyl-1,4-diazepan-1-yl)picolinonitrile, have been conducted. These studies focused on their coordination with various metal ions, including CuII, NiII, ZnII, CoII, and GaIII, highlighting the potential of such compounds in coordination chemistry and potentially catalysis (Comba et al., 2016).

  • Ligand Framework for Alkyl Catalysts : The 6-amino-6-methyl-1,4-diazepine framework, which is closely related to 6-(4-Methyl-1,4-diazepan-1-yl)picolinonitrile, has been utilized as a neutral 6-electron ligand moiety in supporting cationic group 3 metal alkyl catalysts. This application underscores the significance of such compounds in the development of catalysts in organic synthesis (Ge, Bambirra, Meetsma, & Hessen, 2006).

Potential Therapeutic Applications

  • Antimicrobial Screening : Derivatives of 6-(4-Methyl-1,4-diazepan-1-yl)picolinonitrile, such as those involving 1,4-diazepine rings, have been screened for antimicrobial activities. This suggests the potential use of such compounds in the development of new antimicrobial agents (Mulwad & Mayekar, 2007).

Safety And Hazards

The compound has been classified as an eye irritant (Eye Irrit. 2), skin irritant (Skin Irrit. 2), and skin sensitizer (Skin Sens. 1) . The safety precautionary statements include P261, P264, P280, P333 + P313, and P337 + P313 .

properties

IUPAC Name

6-(4-methyl-1,4-diazepan-1-yl)pyridine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4/c1-15-6-3-7-16(9-8-15)12-5-2-4-11(10-13)14-12/h2,4-5H,3,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POAKDUGTIPXEQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCN(CC1)C2=CC=CC(=N2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(4-Methyl-1,4-diazepan-1-yl)picolinonitrile

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